molecular formula C19H21NO5 B1210712 Osemozotan CAS No. 137275-81-1

Osemozotan

Cat. No.: B1210712
CAS No.: 137275-81-1
M. Wt: 343.4 g/mol
InChI Key: MEEQBDCQPIZMLY-HNNXBMFYSA-N
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Description

Osemozotan, also known as MKC-242, is a selective agonist of the serotonin 1A receptor. This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of anxiety, depression, and other neuropsychiatric disorders. This compound acts on both presynaptic and postsynaptic serotonin 1A receptors, influencing the release of various neurotransmitters such as serotonin, dopamine, norepinephrine, and acetylcholine .

Preparation Methods

The synthesis of osemozotan involves several steps, starting with the initial raw material, 1,4-benzodioxan-2-carboxylic acid. This compound is resolved through dehydroabietylamine, followed by acylation or non-acylation, and then condensation with 3-(1,3-benzodioxol-5-alkoxyl)propylamine hydrochloride. The condensed product undergoes reduction and salifying reactions to produce this compound hydrochloride with good optical purity. The synthetic route is characterized by its short length, mild reaction conditions, and ease of separation and purification of intermediates, making it suitable for industrial production .

Chemical Reactions Analysis

Osemozotan undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Osemozotan has a wide range of scientific research applications:

Mechanism of Action

Osemozotan exerts its effects by acting as a full agonist at presynaptic serotonin 1A receptors and a partial agonist at postsynaptic serotonin 1A receptors. This dual action influences the release of various neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine. The activation of serotonin 1A receptors leads to neuronal hyperpolarization through the G-protein-coupled opening of potassium channels, ultimately modulating neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Osemozotan is unique in its high selectivity and affinity for serotonin 1A receptors compared to other compounds. Similar compounds include:

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEQBDCQPIZMLY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160127
Record name Osemozotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137275-81-1
Record name Osemozotan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osemozotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSEMOZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65825806Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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